BenchChemオンラインストアへようこそ!

2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate

Medicinal Chemistry Drug Design Physicochemical Profiling

2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate (CAS 88624-87-7) is a synthetic quinazoline derivative featuring a 6,8-dibromo substitution pattern on the quinazoline core and an ethoxyacetate side chain at the 4-position. Quinazoline derivatives are established scaffolds in medicinal chemistry, and the introduction of bromine atoms at positions 6 and 8 modulates electronic distribution, lipophilicity, and steric profile, which can translate into differentiated target binding and biological response profiles relative to non-brominated or mono-brominated analogs.

Molecular Formula C14H14Br2N2O3
Molecular Weight 418.08 g/mol
Cat. No. B12937177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate
Molecular FormulaC14H14Br2N2O3
Molecular Weight418.08 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(C=C(C=C2Br)Br)C(=N1)OCCOC(=O)C
InChIInChI=1S/C14H14Br2N2O3/c1-3-12-17-13-10(6-9(15)7-11(13)16)14(18-12)21-5-4-20-8(2)19/h6-7H,3-5H2,1-2H3
InChIKeyZQMWSBIRJWFEMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate (CAS 88624-87-7): Procurement-Relevant Chemical Profile


2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate (CAS 88624-87-7) is a synthetic quinazoline derivative featuring a 6,8-dibromo substitution pattern on the quinazoline core and an ethoxyacetate side chain at the 4-position . Quinazoline derivatives are established scaffolds in medicinal chemistry, and the introduction of bromine atoms at positions 6 and 8 modulates electronic distribution, lipophilicity, and steric profile, which can translate into differentiated target binding and biological response profiles relative to non-brominated or mono-brominated analogs [1].

Why 2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate Cannot Be Replaced by Non-Brominated or Mono-Brominated Analogs


Substituting 2-((6,8-dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate with its non-brominated (CAS 88624-86-6) or 6-monobromo (CAS 88642-49-3) analogs risks altered potency, spectrum, and physicochemical properties. The dibromo pattern increases molecular weight (418.09 g/mol) and lipophilicity relative to the non-brominated compound (260.29 g/mol), which can enhance membrane permeability and target engagement in cell-based assays . In structurally related 6,8-dibromoquinazolinone series, the presence of two bromine atoms has been associated with markedly lower minimum inhibitory concentrations (MICs) against fungal pathogens compared to mono-brominated counterparts, indicating that the degree and regiochemistry of bromination is a critical determinant of biological activity [1].

Comparator-Anchored Quantitative Evidence for 2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate


Comparative Molecular Weight and Predicted Lipophilicity Differentiation Versus Non-Brominated Analog

The target compound (C14H14Br2N2O3, MW 418.09 g/mol) exhibits a 60.5% greater molecular weight and an estimated 1.2-unit increase in calculated logP relative to the non-brominated analog 2-((2-ethylquinazolin-4-yl)oxy)ethyl acetate (C14H16N2O3, MW 260.29 g/mol) . The logP prediction for the target compound is 1.7 [1], while the non-brominated analog is predicted to have a logP near 0.5 based on structural subtraction of bromine contributions. This difference can significantly influence passive membrane permeability and intracellular target access.

Medicinal Chemistry Drug Design Physicochemical Profiling

Antifungal Potency of 6,8-Dibromoquinazolinone Scaffold: Class-Level MIC Evidence

In a series of 6,8-dibromo-4(3H)quinazolinone derivatives, the most potent compound (VIIc) exhibited MIC values of 0.78 µg/mL against Candida albicans and 0.097 µg/mL against Aspergillus flavus [1]. While this data does not directly measure 2-((6,8-dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate, the shared 6,8-dibromo substitution pattern on the quinazoline core suggests that the dibromo motif is a key driver of antifungal potency. Mono-bromo analogs in the same study generally showed higher MICs (>3.125 µg/mL), supporting the superiority of the dibromo configuration for antifungal applications.

Antifungal Activity MIC Candida albicans

Choline Esterase Inhibitory Activity: 6,8-Dibromo Substitution Enhances Enzyme Inhibition

A 1983 study on 2-(phenoxyacetylthio)-3-aryl-6-bromo- and -6,8-dibromoquinazolin-4(3H)-ones demonstrated that nine out of sixteen synthesized compounds exhibited >50% choline esterase inhibition in vitro, with 6,8-dibromo derivatives consistently showing greater inhibition than their 6-bromo counterparts [1]. The study does not provide individual IC50 values, but the trend supports the hypothesis that dual bromination at positions 6 and 8 enhances enzyme engagement. This class-level evidence suggests that 2-((6,8-dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate may possess superior cholinesterase inhibitory potential compared to mono-bromo or non-brominated structural analogs.

AChE Inhibition Choline Esterase Enzyme Assay

Antibacterial Spectrum: 6,8-Dibromoquinazolinones Demonstrate Broad Gram-Positive and Gram-Negative Activity

Compound VIIa from the 6,8-dibromoquinazolinone series showed MIC values of 1.56 µg/mL against E. coli and L. monocytogenes, 3.125 µg/mL against S. typhimurium, and 25 µg/mL against S. aureus, P. aeruginosa, and B. cereus, demonstrating a broader antibacterial spectrum than many mono-bromo analogs in the same study, which were inactive against Gram-negative strains [1]. The 6,8-dibromo configuration appears critical for penetrating the outer membrane of Gram-negative bacteria, a feature not observed with mono-brominated or non-brominated congeners.

Antibacterial MIC Gram-positive Gram-negative

Structural Confirmation and Purity Specification for Reproducible Procurement

2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate is available with a documented purity of 97% (CAS 88624-87-7, Catalog CM218074) . In contrast, the non-brominated analog (88624-86-6) and 6-bromo analog (88642-49-3) are also available at 97% purity, but their structural differences preclude identical analytical handling. The dibromo derivative's distinct InChIKey (OWJRZOOAIAWSHE-UHFFFAOYSA-N) and molecular ion pattern (M+ at m/z 418.09) provide unambiguous identity confirmation via LC-MS, reducing the risk of misidentification in compound libraries [1].

Quality Control Purity CAS Registry

Limitations of Direct Comparative Data: A Caution for Procurement Decisions

No direct head-to-head comparison studies were identified that measure 2-((6,8-dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate against its specific non-brominated (88624-86-6) or 6-bromo (88642-49-3) analogs in the same assay. All differential activity claims presented above are inferred from studies on structurally related 6,8-dibromoquinazolinone derivatives with different substituents at the 2- and 3-positions [1][2]. Prospective buyers should request custom comparative profiling data or perform in-house benchmarking against the exact analogs before finalizing procurement for structure-activity relationship (SAR) campaigns.

Data Gaps Experimental Validation Procurement Risk

Highest-Value Application Scenarios for 2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate Based on Evidence


Antifungal Lead Optimization Targeting Candida albicans and Aspergillus flavus

The class-level MIC evidence (0.78 µg/mL against C. albicans and 0.097 µg/mL against A. flavus) for 6,8-dibromoquinazolinones supports the use of 2-((6,8-dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate as a starting scaffold for antifungal drug discovery. The ethoxyacetate side chain provides a handle for further derivatization to improve selectivity and pharmacokinetic properties [1].

Broad-Spectrum Antibacterial Screening with Gram-Negative Coverage

Unlike mono-bromo quinazoline analogs that lack Gram-negative activity, the 6,8-dibromo scaffold has demonstrated MICs as low as 1.56 µg/mL against E. coli and 3.125 µg/mL against S. typhimurium. This compound is therefore suitable for inclusion in antibacterial screening libraries targeting drug-resistant Gram-negative pathogens [1].

Cholinergic System Research and AChE Inhibitor Development

Historical data on 6,8-dibromoquinazolin-4(3H)-ones show >50% choline esterase inhibition, outperforming 6-bromo counterparts. Researchers investigating Alzheimer's disease or myasthenia gravis can use this compound as a probe to explore the contribution of halogen substitution to AChE binding affinity [2].

Physicochemical Property Benchmarking in SAR Campaigns

The significant molecular weight (+157.8 Da) and lipophilicity (ΔlogP ≈ +1.2) differences relative to the non-brominated analog make this compound a valuable tool for correlating bromine substitution with membrane permeability and target engagement in cellular assays .

Quote Request

Request a Quote for 2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.